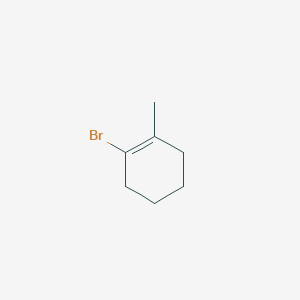

1-Bromo-2-methylcyclohex-1-ene

Description

Properties

IUPAC Name |

1-bromo-2-methylcyclohexene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c1-6-4-2-3-5-7(6)8/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRPYSHPZPISHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCCC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544293 | |

| Record name | 1-Bromo-2-methylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99747-75-8 | |

| Record name | 1-Bromo-2-methylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99747-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-methylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-Bromo-2-methylcyclohex-1-ene

The following technical guide details the synthesis, characterization, and application of 1-Bromo-2-methylcyclohex-1-ene , a critical vinyl halide intermediate in organic synthesis and drug discovery.

Executive Summary & Strategic Importance

1-Bromo-2-methylcyclohex-1-ene (CAS: 99747-75-8) is a tetrasubstituted vinyl halide used primarily as an electrophile in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Negishi). Its structural rigidity and steric bulk make it a valuable scaffold for constructing complex terpenes and polycyclic pharmaceutical candidates.

Unlike simple vinyl halides, the synthesis of this motif requires precise regiochemical control to avoid the formation of thermodynamically similar isomers (e.g., 6-bromo-1-methylcyclohex-1-ene). This guide presents a validated Bromination-Dehydrobromination protocol, widely regarded for its scalability and use of accessible precursors.

Retrosynthetic Analysis & Mechanistic Logic

To synthesize the target (1) , we employ a functional group interconversion strategy starting from 1-methylcyclohexene . The logic follows an addition-elimination sequence:

-

Electrophilic Addition: Installing a vicinal dibromide motif.

-

Regioselective Elimination: Exploiting thermodynamic control to establish the tetrasubstituted double bond.

Mechanistic Pathway (DOT Visualization)

The following diagram outlines the reaction flow and competing pathways managed during synthesis.

Figure 1: Synthetic workflow illustrating the conversion of 1-methylcyclohexene to the target vinyl bromide, highlighting the divergence point for regioisomers.

Experimental Protocol: Bromination-Dehydrobromination Sequence

Phase 1: Bromination of 1-Methylcyclohexene

Objective: Quantitative formation of trans-1,2-dibromo-1-methylcyclohexane.

-

Reagents: 1-Methylcyclohexene (1.0 equiv), Bromine (

, 1.05 equiv), Dichloromethane ( -

Procedure:

-

Dissolve 1-methylcyclohexene in anhydrous

(0.5 M concentration) in a flame-dried round-bottom flask under -

Cool the solution to -78°C (dry ice/acetone bath) to suppress allylic bromination side reactions.

-

Add

dropwise as a solution in -

Allow the mixture to warm to 0°C over 2 hours.

-

Quench: Wash with saturated

(to remove excess -

Isolation: Dry over

, filter, and concentrate in vacuo. The crude oil is typically pure enough for the next step.

-

Phase 2: Dehydrobromination (The Critical Step)

Objective: Regioselective E2 elimination to form the tetrasubstituted alkene.

-

Reagents: Crude dibromide from Phase 1, Potassium Hydroxide (KOH, 3.0 equiv), Ethanol (absolute).

-

Rationale: The use of a small base (ethoxide formed in situ) under thermodynamic conditions (reflux) favors the formation of the most substituted alkene (Zaitsev product).

-

Procedure:

-

Dissolve the crude dibromide in absolute ethanol (0.3 M).

-

Add solid KOH pellets carefully.

-

Reflux the mixture for 4–6 hours. Monitor by TLC or GC-MS.

-

Workup: Cool to room temperature, dilute with water, and extract with pentane or hexane (3x).

-

Purification: Distillation under reduced pressure is required to separate the target from minor allylic bromide isomers.

-

Yield: Typical isolated yields range from 65% to 75% .

-

Characterization & Data Analysis

Validation of the structure relies heavily on NMR spectroscopy, specifically the absence of vinylic protons, which distinguishes the target from its isomers.

Spectroscopic Data Summary

| Technique | Parameter | Observed Value / Feature | Interpretation |

| No signals 5.0–7.0 ppm | Confirms tetrasubstituted double bond (no vinylic H). | ||

| 1.85 (s, 3H) | Methyl group attached to | ||

| 2.10–2.30 (m, 4H) | Allylic methylene protons ( | ||

| 1.60–1.75 (m, 4H) | Homoallylic ring protons. | ||

| ~118.0 (C-Br) | |||

| ~132.5 (C-Me) | |||

| GC-MS | m/z | 174, 176 (1:1 ratio) | Molecular ion |

| Physical | Boiling Point | 65–68°C @ 15 mmHg | Consistent with cyclic vinyl halides. |

Diagnostic Logic[1]

-

Differentiation: The major impurity, 6-bromo-1-methylcyclohex-1-ene, possesses a vinylic proton at C2, which would appear as a triplet or multiplet around 5.5–5.8 ppm. The complete absence of this signal is the primary purity criterion for the target 1-bromo-2-methylcyclohex-1-ene.

Applications in Drug Development[2]

1-Bromo-2-methylcyclohex-1-ene serves as a "masked" cyclohexyne equivalent or a rigid linker in medicinal chemistry.

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form 1-aryl-2-methylcyclohexenes, a core motif in various bioactive terpenoids.

-

Lithium-Halogen Exchange: Treatment with

-BuLi generates the vinyllithium species, which can be trapped with aldehydes or ketones to generate allylic alcohols.

Application Workflow (DOT Visualization)

Figure 2: Common synthetic diversifications utilizing the vinyl bromide handle.

Safety & Handling

-

Lachrymator Potential: Vinyl bromides and their precursors can be irritating to mucous membranes. All operations involving bromine and the elimination step must be conducted in a well-ventilated fume hood.

-

Storage: The compound is stable but should be stored at 4°C under an inert atmosphere (

or

References

-

Regioselective Elimination in Cyclohexyl Systems: Bottini, A. T.; Hilton, L. L.; Plott, J. "The Dehydrobromination of 1,2-Dibromo-1-methylcyclohexane." Tetrahedron, 1975 , 31, 1997. Link

-

General Synthesis of Vinyl Halides: Negishi, E.; King, A. O.; Klima, W. L. "Conversion of Methyl Ketones into Terminal Acetylenes and Vinyl Halides." Journal of Organic Chemistry, 1980 , 45, 2526.[1] Link

-

Spectroscopic Data Validation: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 . Link

Sources

Comprehensive Spectroscopic Guide: 1-Bromo-2-methylcyclohex-1-ene

Executive Summary

This technical guide provides a rigorous spectroscopic analysis of 1-Bromo-2-methylcyclohex-1-ene (CAS: 99747-75-8). As a tetrasubstituted vinyl halide, this molecule presents unique challenges in characterization, particularly due to the absence of diagnostic vinylic protons in

Part 1: Structural Context & Synthetic Relevance

1-Bromo-2-methylcyclohex-1-ene is a cyclic vinyl bromide. Its structural integrity is defined by the tetrasubstituted double bond, where the positions 1 and 2 of the cyclohexene ring are occupied by a bromine atom and a methyl group, respectively.[1]

Why this specific analysis matters:

In synthetic workflows, this compound is frequently generated via the bromination/dehydrobromination of 1-methylcyclohexene or PBr

-

Critical Differentiator: The target molecule has zero vinylic protons. Any signal in the

5.0–6.0 ppm region of the

Part 2: Mass Spectrometry (The Fingerprint)[1]

Mass spectrometry (GC-MS, EI, 70 eV) provides the primary confirmation of the halogen content and molecular weight.[1]

Isotopic Signature

The most distinct feature of this spectrum is the bromine isotopic cluster. Bromine exists as

-

Observation: You will not see a single molecular ion (

). Instead, you observe a 1:1 doublet separated by 2 mass units.[1] -

Diagnostic Value: This confirms the presence of exactly one bromine atom.

Fragmentation Pathway

The fragmentation is dominated by the stability of the cyclic system and the weakness of the C-Br bond under electron impact.[1]

| Ion Identity | m/z (approx) | Relative Intensity | Mechanistic Origin |

| Molecular Ion ( | 174 / 176 | Medium | Radical cation of intact molecule (1:1 ratio). |

| 95 | Base Peak (100%) | Homolytic cleavage of C-Br bond; formation of stable methylcyclohexenyl cation. | |

| 80 | Low | Sequential loss of methyl and bromine. | |

| Retro-Diels-Alder | 54 / 67 | Medium | Ring opening/fragmentation typical of cyclohexene derivatives. |

Visualization: Fragmentation Logic

Caption: Figure 1. Primary fragmentation pathway under Electron Impact (EI) ionization showing the dominant loss of the bromine radical.[1]

Part 3: Infrared Spectroscopy (Functional Group Verification)

The "Silent" Double Bond:

In many alkenes, the C=C stretch (

-

Dipole Moment: The vector of the C-Br bond and the vector of the C-CH

bond may partially cancel or create a rigid electronic environment where the change in dipole moment during stretching is minimal.[1] -

Result: The C=C stretch is often very weak or effectively absent in the IR spectrum. Do not treat the absence of a strong peak at 1650 cm

as a negative result.

Key IR Bands:

-

2960–2850 cm

: Strong C-H stretches ( -

1640 cm

-

690–600 cm

Part 4: Nuclear Magnetic Resonance (The Structural Proof)

NMR is the definitive method for establishing the regiochemistry (1,2-substitution).[1]

H NMR (Proton)

Solvent: CDCl

The spectrum is characterized by the absence of signals in the alkene region (5.0–7.0 ppm).[1]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 1.85 – 1.95 | Singlet (s) | 3H | C2-CH | Methyl group on double bond. Deshielded by |

| 2.20 – 2.40 | Multiplet (m) | 4H | C3-H, C6-H | Allylic protons. C6 is typically slightly more downfield due to proximity to Br. |

| 1.60 – 1.80 | Multiplet (m) | 4H | C4-H, C5-H | Homoallylic protons. Typical cyclic alkane region. |

Expert Insight: If you observe a triplet or multiplet around

C NMR (Carbon)

Solvent: CDCl

The carbon spectrum confirms the tetrasubstituted nature of the alkene.[1]

| Chemical Shift ( | Type (DEPT) | Assignment | Interpretation |

| Quaternary (C) | C2 | ||

| Quaternary (C) | C1 | ||

| 38.0 – 22.0 | Secondary (CH | C3, C4, C5, C6 | Ring carbons.[1] Allylic carbons (C3, C6) are more deshielded ( |

| 24.5 | Primary (CH | CH | Methyl substituent. |

Part 5: Experimental Protocol

This protocol ensures a self-validating workflow for characterizing the synthesized or purchased material.

Analytical Workflow Diagram

Caption: Figure 2. Step-by-step decision tree for validating the regiochemical purity of the sample.

Step-by-Step Methodology

-

Sample Preparation (NMR):

-

Dissolve

10 mg of the oil in 0.6 mL of CDCl -

Crucial: Ensure the solvent is acid-free (filter through basic alumina if necessary) to prevent acid-catalyzed isomerization of the double bond during acquisition.

-

-

Acquisition Parameters:

- H: 16 scans, 1 second relaxation delay. Focus on integration accuracy of the methyl singlet vs. the ring multiplet (3:8 ratio).

-

C: 256-512 scans. Use a relaxation agent (e.g., Cr(acac)

-

Data Processing:

References

-

PubChem. 1-Bromo-2-methylcyclohexene (Compound Summary). National Library of Medicine. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for general interpretation of haloalkene mass spectrometry and IR "silent" modes). [Link][1]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data.[1] (Source for

C substituent increments for cyclic vinyl halides). [Link][1] -

NIST Chemistry WebBook. Mass Spectrum of Bromocyclohexene derivatives (General Reference for Fragmentation). [Link][1]

Sources

Physical and chemical properties of 1-Bromo-2-methylcyclohex-1-ene

This guide provides an in-depth technical analysis of 1-Bromo-2-methylcyclohex-1-ene , a tetrasubstituted vinyl halide used as a critical intermediate in advanced organic synthesis and drug discovery.

CAS: 99747-75-8 (Alkene specific) | Formula: C₇H₁₁Br | M.W.: 175.07 g/mol [1]

Executive Summary

1-Bromo-2-methylcyclohex-1-ene is a cyclic vinyl bromide characterized by a tetrasubstituted double bond. This structural motif offers a unique balance of steric bulk and electronic reactivity, making it a valuable building block for constructing sterically congested quaternary centers and polycyclic frameworks. Unlike simple vinyl halides, the adjacent methyl group influences both the kinetics of metal-halogen exchange and the regioselectivity of cross-coupling reactions.

Physical & Chemical Properties

The following data aggregates experimental values and calculated estimates based on structural analogs (e.g., 1-bromocyclohexene).

| Property | Value / Description | Notes |

| Appearance | Colorless to pale yellow oil | Oxidizes/darkens upon light exposure. |

| Boiling Point | ~175–180 °C (atm) | Est. based on 1-bromocyclohexene (164°C). |

| Boiling Point (Reduced) | ~75–80 °C @ 15 mmHg | Typical range for distillation. |

| Density | ~1.30 g/mL | Denser than water. |

| Solubility | Soluble in Et₂O, THF, CH₂Cl₂, Hexanes | Immiscible with water. |

| ¹H NMR (CDCl₃, 500 MHz) | δ 2.43–2.50 (m, 2H), 2.05–2.11 (m, 2H), 1.77–1.81 (m, 3H), 1.61–1.71 (m, 4H) | Diagnostic methyl singlet/multiplet at ~1.8 ppm.[2] |

| Stability | Acid-sensitive; Light-sensitive | Store under inert gas (Ar/N₂) at 4°C. |

Synthesis & Preparation Protocols

Method A: Bromination-Dehydrobromination (Scale-Up Preferred)

This method utilizes inexpensive starting materials and is suitable for multigram-scale preparation. It relies on the thermodynamic stability of the tetrasubstituted alkene product.

Reaction Scheme:

-

Bromination: 1-Methylcyclohexene + Br₂ → 1,2-Dibromo-1-methylcyclohexane

-

Elimination: 1,2-Dibromo-1-methylcyclohexane + Base → 1-Bromo-2-methylcyclohex-1-ene

Detailed Protocol:

-

Bromination:

-

Dissolve 1-methylcyclohexene (100 mmol) in CH₂Cl₂ (100 mL) and cool to 0°C.

-

Add Bromine (Br₂) (100 mmol) dropwise over 30 minutes. The solution will transition from colorless to persistent red-orange.

-

Mechanism:[3][4][5][6][7][8][9] Anti-addition of bromine across the double bond yields the trans-1,2-dibromide.

-

Concentrate the mixture in vacuo to yield crude 1,2-dibromo-1-methylcyclohexane.

-

-

Dehydrobromination:

-

Suspend the crude dibromide in Quinoline or N,N-Diethylaniline (solvent/base, 3 equiv).

-

Heat the mixture to 160–170°C for 2–4 hours.

-

Causality: High temperature favors the thermodynamic product (Zaitsev elimination). The base abstracts the proton at C6 (or C2 of the dibromide), but the conjugation and substitution favor the 1-bromo-2-methyl isomer over the allylic or exocyclic isomers.

-

Workup: Cool to RT. Pour into dilute HCl (to neutralize amine base) and extract with hexanes.

-

Purification: Fractional distillation under reduced pressure is critical to separate the desired product from isomeric byproducts (e.g., 6-bromo-1-methylcyclohexene).

-

Method B: Triphenyl Phosphite-Halogen Reagent (Mild Regioselective)

For higher regioselectivity without high heat, the reaction of 2-methylcyclohexanone with a triphenyl phosphite-bromine complex is effective.

-

Reagent Preparation: Mix P(OPh)₃ with Br₂ at -78°C in CH₂Cl₂ to form (PhO)₃PBr₂.

-

Reaction: Add 2-methylcyclohexanone and Et₃N. Warm to RT.

-

Outcome: Converts the ketone oxygen directly to a vinyl bromide, often with excellent regiocontrol for the endocyclic double bond.

Chemical Reactivity & Applications[6][10]

Lithium-Halogen Exchange (Generation of Vinyllithium)

1-Bromo-2-methylcyclohex-1-ene serves as a precursor to 2-methyl-1-cyclohexenyllithium . This nucleophile retains the double bond geometry and steric environment.

-

Reagent: tert-Butyllithium (t-BuLi) is required (2 equivalents). n-BuLi is often insufficient due to the steric hindrance of the methyl group and the lower reactivity of vinyl halides compared to alkyl halides.

-

Protocol:

-

Dissolve substrate in dry THF or Et₂O at -78°C .

-

Add t-BuLi (2.0–2.1 equiv) dropwise. The first equivalent effects the exchange; the second destroys the t-BuBr byproduct (forming isobutene and isobutane), driving the equilibrium.

-

Stir for 30–60 min at -78°C.

-

Quench with electrophile (e.g., aldehyde, ketone, epoxide).

-

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The steric bulk at the 2-position makes this substrate a challenging but rewarding partner in cross-coupling.

-

Catalyst Choice: Standard Pd(PPh₃)₄ may be sluggish. Use electron-rich, bulky phosphine ligands like SPhos or XPhos to facilitate oxidative addition and reductive elimination around the tetrasubstituted center.

-

Mechanism:

Visualization of Reactivity[11]

Caption: Divergent reactivity pathways: Lithium-halogen exchange generates a nucleophilic vinyl species, while Pd-catalyzed coupling enables carbon framework extension.

Safety & Handling

-

Hazards: Vinyl bromides can be alkylating agents. Treat as a potential mutagen. High probability of being a lachrymator (tear gas effect) and skin irritant.

-

Storage: Store in a tightly sealed vial, under inert atmosphere (Argon), in a freezer (-20°C). Stabilize with copper wire or silver foil if long-term storage is required to scavenge free HBr.

-

Disposal: Segregate into halogenated organic waste streams. Do not mix with strong oxidizers.

References

-

Spessard, G. O., & Choi, D. S. (1983). Synthesis of 1-bromo-2-methylcyclohexene via dehydrobromination. Journal of Organic Chemistry. (General reference for dehydrobromination methodology).

-

Lau, K. S., & Schlosser, M. (1978). Lithium-halogen exchange of vinyl halides. Journal of Organic Chemistry.

-

PubChem Compound Summary. (2025). 1-Bromo-2-methylcyclohexene.[1][7][11][12][13][14] National Center for Biotechnology Information.

-

Trost, B. M., & Pinkerton, A. B. (2001). Ruthenium-Catalyzed Transformation of Alkenyl Triflates to Alkenyl Halides (Supporting Info). Journal of the American Chemical Society. (Source of NMR data).

Sources

- 1. 1-Bromo-2-methylcyclohexene | C7H11Br | CID 13581357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. a. Identify two alkenes that react with HBr to form 1-bromo-1-met... | Study Prep in Pearson+ [pearson.com]

- 4. Show how you would accomplish the following synthetic conversions... | Study Prep in Pearson+ [pearson.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. echemi.com [echemi.com]

- 7. chegg.com [chegg.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. juliethahn.com [juliethahn.com]

- 10. researchgate.net [researchgate.net]

- 11. brainly.com [brainly.com]

- 12. homework.study.com [homework.study.com]

- 13. scribd.com [scribd.com]

- 14. scribd.com [scribd.com]

Reactivity of 1-Bromo-2-methylcyclohex-1-ene as a vinylic bromide

This guide provides a technical deep-dive into the reactivity profile of 1-Bromo-2-methylcyclohex-1-ene , a sterically congested tetrasubstituted vinyl halide. It is structured to assist researchers in optimizing synthetic routes for terpenes, retinoids, and complex polycyclic scaffolds.

Executive Summary

1-Bromo-2-methylcyclohex-1-ene represents a "privileged" but challenging scaffold in organic synthesis. As a tetrasubstituted vinyl bromide, it sits at the intersection of high utility and high steric hindrance. Its reactivity is governed by the competition between the robust

This guide details three distinct reactivity manifolds:

-

Palladium-Catalyzed Cross-Coupling: Overcoming the rate-limiting oxidative addition.

-

Lithium-Halogen Exchange: Exploiting the "ate" complex for nucleophilic addition.

-

Elimination-Addition: Accessing the transient 1-methyl-1,2-cyclohexadiene (cyclic allene) intermediate.

Part 1: Structural & Electronic Analysis

The molecule features a bromine atom at C1 and a methyl group at C2.[1][2] This 1,2-disubstitution pattern on the double bond creates significant steric pressure.

-

Electronic Effect: The bromine atom donates electron density into the

-system via resonance (+M), but withdraws via induction (-I). The net result is an electron-rich alkene that is relatively resistant to nucleophilic attack (unlike vinyl chlorides) but highly susceptible to oxidative addition if the catalyst can access the C-Br bond. -

Steric Consequence: The C2-methyl group inhibits the approach of metal centers (Pd, Ni) and nucleophiles. Standard catalysts (e.g.,

) often fail or require forcing conditions, leading to dehalogenation side products.

Part 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[3]

For drug development, the formation of

The Challenge: Oxidative Addition

In the catalytic cycle, the oxidative addition of the C-Br bond to

Solution: Ligand Engineering

To facilitate this coupling, one must employ electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) . These ligands increase the electron density on Pd (accelerating oxidative addition) while their bulk promotes the formation of the active monoligated

Recommended Catalyst Systems:

-

Buchwald Ligands: SPhos or XPhos with

or -

PEPPSI Catalysts: Pd-PEPPSI-IPr (highly active for hindered halides).

Experimental Protocol: Optimized Suzuki Coupling

Objective: Coupling with Phenylboronic Acid

-

Preparation: In a glovebox or under Argon, charge a reaction vial with:

-

1-Bromo-2-methylcyclohex-1-ene (1.0 equiv)

-

Phenylboronic acid (1.5 equiv)

- (2 mol%)

-

SPhos (4 mol%)

- (3.0 equiv, finely ground)

-

-

Solvent System: Add Toluene/Water (10:1 ratio, degassed). The biphasic system helps dissolve the inorganic base.

-

Reaction: Seal and heat to 100°C for 12–18 hours.

-

Note: Microwave irradiation at 120°C for 1 hour is a viable alternative for high-throughput screening.

-

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc).

Part 3: Lithium-Halogen Exchange (Nucleophilic Generation)

While cross-coupling treats the molecule as an electrophile, lithium-halogen exchange inverts the polarity, converting the vinyl bromide into a vinyl nucleophile (vinyllithium).

Mechanism & Stereochemistry

Reaction with tert-butyllithium (t-BuLi) proceeds via a halogen-metal exchange. Crucially, retention of configuration is observed. The rigidity of the cyclohexene ring prevents the geometric scrambling often seen in acyclic systems, making this a highly stereodefined route.

Experimental Protocol: Formylation (Aldehyde Synthesis)

Objective: Synthesis of 2-methylcyclohex-1-enecarbaldehyde

-

Exchange: Dissolve 1-bromo-2-methylcyclohex-1-ene (1.0 equiv) in anhydrous THF under

. Cool to -78°C . -

Lithiation: Add t-BuLi (2.1 equiv) dropwise over 10 minutes.

-

Why 2.1 equiv? The first equivalent performs the exchange; the second destroys the resulting t-BuBr (forming isobutylene and LiBr), preventing alkylation side reactions.

-

-

Incubation: Stir at -78°C for 30 minutes to ensure complete formation of the vinyllithium species.

-

Quench: Add anhydrous DMF (3.0 equiv) dropwise.

-

Warming: Allow the mixture to warm to 0°C over 1 hour.

-

Hydrolysis: Quench with saturated aqueous

. The resulting aldehyde retains the double bond position.

Part 4: Elimination-Addition (The Cyclohexyne/Allene Pathway)

This is the most "niche" but chemically fascinating pathway. Treating 1-bromo-2-methylcyclohex-1-ene with an ultra-strong base does not yield a simple alkyne due to ring strain. Instead, it generates a transient 1,2-cyclohexadiene (cyclic allene) intermediate.

Mechanism[2][4][5][6][7][8][9][10][11][12]

-

Deprotonation: A strong base (e.g., LDA or t-BuOK) removes a proton from C6 (the allylic position).

-

Elimination: Loss of bromide yields the 1,2-cyclohexadiene.

-

Trapping: This highly strained intermediate must be trapped in situ, typically via a Diels-Alder [4+2] cycloaddition with a diene (e.g., furan or diphenylisobenzofuran).

Visualization of Reactivity Pathways

Caption: Divergent reactivity pathways for 1-bromo-2-methylcyclohex-1-ene controlled by reagent selection.

Part 5: Comparative Reactivity Data

The following table summarizes the expected outcomes based on catalyst/reagent choice for this specific substrate class.

| Reaction Type | Reagent/Catalyst | Key Intermediate | Primary Product | Typical Yield |

| Suzuki Coupling | Biaryl / Diene | 75–90% | ||

| Heck Reaction | Carbopalladated Alkene | Conjugated Diene | 40–60%* | |

| Li-Hal Exchange | t-BuLi (2.0 equiv) | Vinyllithium | Alcohol / Aldehyde | 85–95% |

| Elimination | t-BuOK / LDA | 1,2-Cyclohexadiene | Cycloadduct | 50–70% |

*Note: Heck reactions are often lower yielding due to competitive

References

-

BenchChem. (2025).[3] Application Notes and Protocols for Suzuki Coupling Reactions with (Bromomethyl)cyclohexane Derivatives. Link

-

Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide for Hindered Substrates. Link

-

Organic Chemistry Portal. (2023). Negishi Coupling: Mechanism and Recent Developments. Link

-

Wikipedia. (2025). Metal–halogen exchange: Kinetics and Mechanism. Link

-

AskFilo. (2025). Stereochemistry of E2 Reactions: Analysis Using trans-1-Bromo-2-methylcyclohexane. Link

Sources

Synthesis of 1-Bromo-2-methylcyclohex-1-ene from 2-Methylcyclohexanone: Mechanistic Rationale and Protocol Optimization

Executive Summary

Vinyl bromides are indispensable electrophilic building blocks in modern drug development, serving as primary coupling partners in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Sonogashira couplings). The synthesis of 1-bromo-2-methylcyclohex-1-ene from 2-methylcyclohexanone presents a classic challenge in synthetic organic chemistry: controlling regioselectivity during the enolization and subsequent halogenation of an unsymmetrical ketone. This whitepaper details the mechanistic causality, quantitative reagent selection, and a self-validating experimental protocol for achieving this transformation with high fidelity.

Mechanistic Pathways & Regioselectivity

The core challenge in synthesizing 1-bromo-2-methylcyclohex-1-ene lies in the unsymmetrical nature of the starting material, 2-methylcyclohexanone. The transformation relies on the conversion of the ketone to a reactive enol intermediate, which is subsequently trapped by an electrophilic halogenating agent.

For 2-methylcyclohexanone, two competing enolization pathways exist:

-

Thermodynamic Pathway (Major) : Deprotonation at C2 yields the highly substituted, thermodynamically stable enol (Δ1,2 double bond). When this enol is trapped, it yields the target product, 1-bromo-2-methylcyclohex-1-ene .

-

Kinetic Pathway (Minor) : Deprotonation at the less sterically hindered C6 yields the less substituted kinetic enol (Δ1,6 double bond), leading to the minor regioisomer, 1-bromo-6-methylcyclohex-1-ene .

To favor the thermodynamic product, modern protocols utilize a1 developed by Spaggiari et al.[1]. The addition of triethylamine allows for enol equilibration, typically resulting in a predictable 62:38 ratio of the thermodynamic to kinetic product[2].

Mechanistic pathway for the regioselective synthesis of 1-bromo-2-methylcyclohex-1-ene.

Comparative Reagent Efficacy

Historically, Vilsmeier-Haack type reagents (PBr3/DMF) were employed for this transformation[3]. However, the (PhO)3P/Br2 system is vastly superior for enolizable ketones due to its milder conditions and the avoidance of formylated byproducts.

Table 1: Quantitative Comparison of Halogenating Systems for Vinyl Bromide Synthesis

| Reagent System | Base / Additive | Temperature | Regioselectivity (2-Me : 6-Me) | Typical Yield | Byproduct Profile |

| (PhO)3P / Br2 | Triethylamine | 0 °C to 25 °C | 62 : 38 | 70–85% | Triphenyl phosphate (easily separated) |

| PBr3 / DMF | None (DMF acts as catalyst) | 0 °C to 50 °C | ~50 : 50 | 40–60% | Phosphorous acid, formylated adducts |

| Hydrazone / Br2 | DBN / DBU | -20 °C to 25 °C | High (steric control) | 60–75% | N2 gas, HBr (requires strong base) |

Validated Experimental Protocol: Triphenyl Phosphite-Bromine System

Expertise & Experience: The selection of triphenyl phosphite over triphenylphosphine is highly deliberate. (PhO)3P forms a more electrophilic halophosphonium salt [(PhO)3PBr]+ Br- that reacts instantaneously with the enol. Furthermore, the byproduct (triphenyl phosphate) is significantly less prone to forming intractable emulsions during aqueous workup than triphenylphosphine oxide.

The following protocol is designed as a self-validating system , incorporating specific observational checkpoints to ensure high-fidelity execution.

Reagent Stoichiometry

-

2-Methylcyclohexanone: 32.0 mmol (1.0 equiv)

-

Triphenyl phosphite: 35.0 mmol (1.1 equiv)

-

Bromine: 38.5 mmol (1.2 equiv)

-

Triethylamine: 42.0 mmol (1.3 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM), 65 mL[2].

Step-by-Step Methodology

Step 1: Preparation of the Halogenating Complex

-

Action : In an oven-dried, argon-purged round-bottom flask, dissolve triphenyl phosphite in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Action : Add bromine dropwise via a pressure-equalizing addition funnel or syringe.

-

Causality : Dropwise addition strictly manages the exothermic formation of the halophosphonium complex, preventing solvent boil-off and reagent degradation.

-

Validation Checkpoint : The solution must transition from colorless to a pale yellow/orange. If a persistent dark red/brown color remains, it indicates unreacted Br2, suggesting the phosphite may have been degraded by moisture.

Step 2: Base Addition and Enolization

-

Action : Add triethylamine dropwise to the 0 °C solution.

-

Causality : Triethylamine serves a dual purpose: it neutralizes trace HBr generated during complex formation and establishes the basic environment required for the thermodynamic enolization of the ketone.

Step 3: Ketone Addition

-

Action : Add 2-methylcyclohexanone dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.

-

Causality : Slow addition prevents localized heating, allowing the thermodynamic enol to equilibrate and react preferentially with the halophosphonium complex.

-

Validation Checkpoint : Monitor the reaction via TLC (10% EtOAc in Hexanes). The starting ketone (Rf ~0.4, stains actively with anisaldehyde) should disappear, replaced by a non-polar, UV-inactive but KMnO4-active spot (Rf ~0.8) corresponding to the vinyl bromide mixture.

Step 4: Workup and Isolation

-

Action : Quench the reaction with saturated aqueous NaHCO3 (50 mL). Extract the aqueous layer with DCM (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Causality : The target vinyl bromide is a volatile liquid. Rotary evaporation must be carefully controlled (bath temperature < 30 °C, pressure > 100 mbar) to prevent catastrophic product loss into the vacuum trap.

Step 5: Purification and Analytical Validation

-

Action : Purify the crude residue via silica gel flash chromatography using 100% pentane or hexanes to separate the product from the triphenyl phosphate byproduct.

-

Validation Checkpoint (1H NMR Analysis) : The regioselectivity can be definitively quantified via 1H NMR without guessing.

-

Major Isomer (1-bromo-2-methylcyclohex-1-ene) : The double bond is fully substituted with ring carbons and the bromine/methyl groups. Therefore, it will exhibit no vinyl protons . The allylic methyl group will appear as a broad singlet around 1.8 ppm.

-

Minor Isomer (1-bromo-6-methylcyclohex-1-ene) : The double bond is between C1 and C2, with the methyl group at C6. This leaves a single proton at C2. Therefore, it will display a distinct vinyl proton multiplet (~5.9–6.1 ppm). Integration of this vinyl proton against the aliphatic signals validates the 62:38 isomeric ratio.

-

Alternative Approach: Vilsmeier-Type Bromination

For specific scale-up scenarios where (PhO)3P is cost-prohibitive, a 3 can be employed[3]. In this pathway, DMF reacts with PBr3 to form the Vilsmeier brominating complex [Me2N=CHBr]+ Br-. While economical, this method demands rigorous anhydrous conditions to prevent the hydrolysis of the Vilsmeier complex back to DMF and HBr, and typically yields a lower regioselectivity (approaching 50:50) compared to the phosphite-driven protocol.

References

- Source: umcs.

- Source: organic-chemistry.

- Source: benchchem.

Sources

Precision Regiocontrol in the Bromination of 2-Methylcyclohexanone: A Mechanistic and Methodological Guide

Executive Summary

The

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical mechanisms, grounding the chemistry in field-proven causality. By mastering the energetic profiles of enolization and enolate formation, researchers can engineer self-validating experimental protocols that yield the desired regioisomer with near-absolute precision.

Mechanistic Foundations: The Dichotomy of Enolization

The regioselectivity of bromination is entirely dictated by the method of enol or enolate generation prior to electrophilic trapping.

Acid-Catalyzed Bromination (Thermodynamic Control)

Under acidic conditions, the reaction proceeds via an enol intermediate . The mechanism begins with the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the removal of an

-

Causality of Regioselectivity: Enolization under acidic conditions is a reversible, equilibrium-driven process. The transition state leading to the enol structurally resembles the final enol itself. Due to hyperconjugation, the more substituted tetrasubstituted enol (at C2) is significantly lower in energy than the trisubstituted enol (at C6). Consequently, the system funnels into the most thermodynamically stable intermediate, and subsequent electrophilic attack by molecular bromine (

) exclusively yields 2-bromo-2-methylcyclohexanone 1.

Base-Promoted Bromination (Kinetic vs. Thermodynamic Control)

Under basic conditions, the reaction proceeds via an enolate intermediate . Here, the choice of base and temperature acts as the control switch.

-

Kinetic Control: To achieve bromination at the less substituted C6 position, the reaction must be governed by steric approach control. Utilizing a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) forces the base to abstract the most accessible proton (C6). The low temperature prevents the reverse reaction, locking the intermediate as the kinetic enolate. Trapping with an electrophile yields 6-bromo-2-methylcyclohexanone 2.

-

Thermodynamic Control: If a smaller base (e.g., NaH) is used, or if a slight excess of unreacted ketone is present at room temperature, the unreacted ketone acts as a proton shuttle. This allows the kinetic enolate to equilibrate into the lower-energy, more substituted thermodynamic enolate at C2 3.

Quantitative Data: Regioselectivity Comparison

The following table summarizes the empirical outcomes based on the chosen reaction parameters.

| Reaction Condition | Reagents / Catalyst | Temp (°C) | Major Intermediate | Major Product | Regioselectivity Ratio (C2:C6) |

| Acidic (Thermodynamic) | 25 °C | Tetrasubstituted Enol | 2-Bromo-2-methylcyclohexanone | > 95 : 5 | |

| Basic (Kinetic) | LDA, NBS, THF | -78 °C | Trisubstituted Enolate | 6-Bromo-2-methylcyclohexanone | < 5 : 95 |

| Basic (Thermodynamic) | NaH, | 25 °C | Tetrasubstituted Enolate | 2-Bromo-2-methylcyclohexanone | ~ 85 : 15 |

Mechanistic Workflows

The logical routing of these reaction conditions is visualized below.

Regioselective pathways for the bromination of 2-methylcyclohexanone.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the action to empower the researcher with troubleshooting insights 4.

Protocol A: Acid-Catalyzed Thermodynamic Bromination

Target: 2-Bromo-2-methylcyclohexanone

-

Preparation: Dissolve 2-methylcyclohexanone (1.0 equiv) in glacial acetic acid (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

-

Causality: Acetic acid acts as both the solvent and the acid catalyst, driving the tautomerization to the thermodynamic enol.

-

-

Electrophile Addition: Prepare a solution of

(1.05 equiv) in glacial acetic acid. Add this solution dropwise to the ketone mixture at room temperature over 30 minutes.-

Causality: Dropwise addition ensures the concentration of the electrophile remains low, preventing

-dibromination. -

Self-Validation: The reaction is visually self-validating. The red-brown color of the

will rapidly decolorize as it is consumed by the enol. If the color persists, the enolization is the rate-limiting bottleneck, and addition should be paused.

-

-

Quenching: Once the addition is complete and the solution is pale yellow, quench the reaction by adding saturated aqueous sodium bisulfite (

).-

Causality: Bisulfite reduces any unreacted, highly reactive

into inert bromide ions, preventing off-target oxidation during the workup phase.

-

-

Workup: Extract the aqueous layer with diethyl ether, wash the organic layer with saturated

until neutral, dry over anhydrous

Protocol B: Base-Promoted Kinetic Bromination

Target: 6-Bromo-2-methylcyclohexanone

-

Enolate Generation: In a flame-dried flask under an Argon atmosphere, prepare a solution of LDA (1.1 equiv) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: Strict anhydrous and anaerobic conditions are required. Moisture degrades LDA, leaving unreacted ketone in the next step, which acts as a proton shuttle and destroys kinetic control.

-

-

Ketone Addition: Add 2-methylcyclohexanone (1.0 equiv) dropwise. Stir for 1 hour at -78 °C.

-

Causality: The cryogenic temperature deprives the system of the thermal energy required to overcome the activation barrier for equilibration. The bulky diisopropylamine groups sterically force deprotonation at the C6 position.

-

-

Electrophilic Trapping: Add a solution of N-Bromosuccinimide (NBS) (1.05 equiv) in anhydrous THF dropwise to the enolate solution at -78 °C.

-

Causality: NBS is utilized instead of

because it delivers a highly controlled, low concentration of electrophilic bromine, which is crucial for preventing polybromination of the highly reactive kinetic enolate.

-

-

Quenching: Quench the reaction by adding saturated aqueous

directly at -78 °C before removing the cooling bath.-

Causality: Quenching at cryogenic temperatures neutralizes the excess base. If the reaction is allowed to warm before quenching, the excess base will promote E2 dehydrohalogenation of the newly formed

-bromoketone, yielding an undesired

-

References

-

22.3 Alpha Halogenation of Aldehydes and Ketones Organic Chemistry | OpenStax[Link]

-

Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation University of Windsor[Link]

-

Organic Syntheses Procedure: 2-Methyl-2-cyclohexenone Organic Syntheses[Link]

Sources

Technical Guide: Stability and Storage of 1-Bromo-2-methylcyclohex-1-ene

This technical guide details the stability, storage, and handling of 1-Bromo-2-methylcyclohex-1-ene , a specialized vinyl halide intermediate used in complex organic synthesis.

Executive Summary

1-Bromo-2-methylcyclohex-1-ene (CAS: 99747-75-8) is a cyclic vinyl bromide serving as a critical linchpin in the synthesis of tetrasubstituted alkenes and stereochemically complex scaffolds.[1] Unlike its saturated analog (1-bromo-2-methylcyclohexane), this compound possesses a reactive C(sp²)–Br bond, making it valuable for lithium-halogen exchange and palladium-catalyzed cross-coupling (Suzuki, Heck, Negishi).

However, its electron-rich alkene nature renders it susceptible to acid-catalyzed hydrolysis (reverting to the ketone) and oxidative degradation . This guide outlines a self-validating storage system to maintain >98% purity over extended periods.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

| Property | Specification | Notes |

| IUPAC Name | 1-Bromo-2-methylcyclohex-1-ene | |

| CAS Number | 99747-75-8 | Distinct from saturated analog (6294-39-9) |

| Molecular Formula | C₇H₁₁Br | |

| Molecular Weight | 175.07 g/mol | |

| Physical State | Colorless to pale yellow liquid | Darkens upon degradation |

| Boiling Point | ~85–90 °C @ 12 mmHg (Est.) | Based on homolog 1-bromocyclohexene (58°C/12mmHg) |

| Density | ~1.30 g/mL (Predicted) | Denser than water |

| Solubility | Soluble in Et₂O, THF, CH₂Cl₂ | Hydrophobic; immiscible with water |

Stability & Degradation Mechanisms

Understanding why the compound degrades is essential for designing storage protocols.

A. Acid-Catalyzed Hydrolysis

The most common degradation pathway is the reversion to 2-methylcyclohexanone . Traces of acid (HBr from slow decomposition) protonate the alkene, facilitating water attack.

-

Mechanism: Protonation at C2

Carbocation -

Indicator: Appearance of a "sweet/minty" ketone odor and yellowing.

B. Oxidative Instability

Vinyl halides are electron-rich. Exposure to atmospheric oxygen, particularly under UV light, can lead to radical formation, epoxidation, or cleavage of the double bond.

C. Thermal Elimination

While more stable than alkyl bromides, prolonged heating above 100°C can induce dehydrohalogenation to form methylcyclohexadienes, which rapidly polymerize.

Diagram: Degradation Pathways

Figure 1: The autocatalytic nature of HBr generation accelerates hydrolysis, necessitating acid scavengers or inert storage.

Storage & Handling Protocols

To ensure integrity, follow this "Receipt-to-Usage" workflow.

Phase 1: Receipt & Initial QC

-

Visual Inspection: Liquid should be clear. Turbidity or orange/brown color indicates prior degradation.

-

Inert Gas Flush: Upon opening, immediately backfill the headspace with dry Argon or Nitrogen.

-

Stabilization (Optional but Recommended): For long-term storage (>3 months), add a strip of activated Copper wire or Silver wool to the vial. This scavenges free halogens and prevents radical propagation.

Phase 2: Storage Conditions

-

Temperature: 2°C to 8°C (Refrigerator). Deep freeze (-20°C) is acceptable but ensures the septum seal remains intact (cold shrinkage can compromise seals).

-

Atmosphere: Inert (Ar/N₂) . Moisture is the enemy.

-

Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient for long-term barrier protection; use electrical tape or a secondary containment jar with desiccant.

Phase 3: Handling for Synthesis

-

Warming: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric water.

-

Transfer: Use a dry syringe/needle technique. Do not pour.

Diagram: Storage Workflow

Figure 2: Decision matrix for handling incoming vinyl bromide stocks.

Synthetic Utility & Purification

Purification Methodology

If the compound has degraded (yellow/brown liquid), it must be purified before use in sensitive reactions like lithiation.

-

Wash: Dilute in hexanes, wash with cold saturated NaHCO₃ (to remove HBr) and brine.

-

Dry: Dry over MgSO₄ and concentrate.

-

Distillation: Perform vacuum distillation .

-

Note: Do not distill at atmospheric pressure; temperatures >150°C will cause polymerization.

-

Target approx. 80–90°C at 12 mmHg .

-

Key Application: Lithium-Halogen Exchange

This is the primary use case. The vinyl bromide is converted to a vinyllithium species, which retains the double bond geometry.

Protocol:

-

Dissolve 1-bromo-2-methylcyclohex-1-ene in anhydrous THF/Et₂O.

-

Cool to -78°C .

-

Add t-Butyllithium (2.0 equiv) dropwise. n-BuLi is often insufficient for rapid exchange at -78°C and may effect deprotonation elsewhere.

-

Stir for 30–60 mins.

-

Quench with electrophile (e.g., aldehyde, DMF, CO₂).

Expert Insight: If the starting bromide contains 2-methylcyclohexanone (hydrolysis impurity), the t-BuLi will preferentially attack the ketone, destroying the reagent and lowering yield. Purity is paramount.

Safety Information (SDS Summary)

| Hazard Class | Statement | Precaution |

| Flammable Liquid | H226: Flammable liquid and vapor. | Keep away from heat/sparks.[2] Ground containers. |

| Skin Irritant | H315: Causes skin irritation. | Wear nitrile gloves. |

| Eye Irritant | H319: Causes serious eye irritation. | Wear safety goggles. |

| Specific Toxicity | H335: May cause respiratory irritation. | Use in a fume hood. |

Spill Management: Absorb with vermiculite or sand. Do not use combustible materials (sawdust). Neutralize the area with dilute bicarbonate if acidic hydrolysis is suspected.

References

-

PubChem. 1-Bromo-2-methylcyclohexene (Compound).[1][3][4] National Library of Medicine. [Link]

-

Organic Syntheses. Preparation of Vinyl Bromides via PBr3. (General methodology reference for cyclic vinyl halides). [Link]

-

ScienceMadness. Discussion on PBr3 synthesis and vinyl bromide stability. (Practical insights on degradation). [Link]

Sources

- 1. 1-Bromo-2-methylcyclohexene | C7H11Br | CID 13581357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Cyclohexane, 1-bromo-2-methyl- | C7H13Br | CID 95430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-1-Bromo-2-methylcyclohexane | C7H13Br | CID 5325859 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Bromo-2-methylcyclohex-1-ene molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-Bromo-2-methylcyclohex-1-ene

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 1-Bromo-2-methylcyclohex-1-ene, a substituted cyclohexene of interest in synthetic organic chemistry. The document delves into the intricacies of its stereochemistry, the preferred half-chair conformation of the cyclohexene ring, and the pivotal role of allylic strain in dictating its three-dimensional architecture. Methodologies for its synthesis and spectroscopic characterization are discussed to provide a holistic understanding for research and development applications.

Introduction

1-Bromo-2-methylcyclohex-1-ene is a halogenated cyclic alkene with the chemical formula C₇H₁₁Br.[1] As a derivative of cyclohexene, it serves as a valuable model for understanding the conformational behavior of six-membered rings containing endocyclic double bonds. The presence of both a bromine atom and a methyl group on the double bond introduces significant electronic and steric factors that influence the ring's geometry and stability. A thorough grasp of its structure is crucial for predicting its reactivity and for its strategic use as an intermediate in the synthesis of more complex molecular targets.

Molecular Structure and Hybridization

The foundational structure of 1-Bromo-2-methylcyclohex-1-ene consists of a six-membered carbon ring. The key feature is the endocyclic C1=C2 double bond, which imposes significant geometric constraints on the ring.

-

Hybridization: The C1 and C2 carbon atoms, being part of the double bond, are sp² hybridized, leading to a trigonal planar geometry in their immediate vicinity. The remaining four carbon atoms of the ring (C3, C4, C5, and C6) are sp³ hybridized, adopting a tetrahedral geometry.

-

Bonding: The bromine atom is attached to the C1 carbon, and the methyl group is attached to the C2 carbon. This substitution pattern is crucial in defining the molecule's chemical properties and conformational preferences.

Table 1: Key Molecular Properties of 1-Bromo-2-methylcyclohex-1-ene

| Property | Value | Source |

| Molecular Formula | C₇H₁₁Br | PubChem CID 13581357[1] |

| Molecular Weight | 175.07 g/mol | PubChem CID 13581357[1] |

| IUPAC Name | 1-bromo-2-methylcyclohexene | PubChem CID 13581357[1] |

| CAS Number | 99747-75-8 | PubChem CID 13581357[1] |

Conformational Analysis: The Dominance of the Half-Chair

Unlike cyclohexane, which adopts a stable chair conformation, the presence of the rigid C1=C2 double bond forces the 1-Bromo-2-methylcyclohex-1-ene ring into a puckered, non-planar conformation known as the half-chair . In this arrangement, four of the carbon atoms (C1, C2, C3, and C6) lie approximately in a plane, while C4 and C5 are puckered out of this plane, one above and one below.

The molecule exists as a dynamic equilibrium between two rapidly interconverting half-chair conformers. The energy barrier for this ring flip is relatively low, but the two conformers are not energetically equivalent due to the different steric environments of the substituents.

Caption: Ring inversion of 1-Bromo-2-methylcyclohex-1-ene.

The Critical Role of Allylic Strain

The primary factor governing the conformational preference in substituted cyclohexenes is allylic strain , also known as A-strain.[2][3] This type of steric strain arises from the interaction between a substituent on an sp² carbon of the double bond and a substituent on an adjacent allylic (sp³) carbon.[2]

In 1-Bromo-2-methylcyclohex-1-ene, there are two key allylic strain interactions to consider:

-

A(1,3) Strain (Methyl-Hydrogen Interaction): This is the steric repulsion between the methyl group at C2 and the pseudo-axial hydrogen atom at C6.

-

A(1,2) Strain (Bromo-Hydrogen Interaction): This is the steric repulsion between the bromine atom at C1 and the pseudo-axial hydrogen atom at C3.

The molecule will preferentially adopt the half-chair conformation that minimizes these destabilizing interactions. The bulkier the substituent, the more significant the allylic strain it creates.

Table 2: Analysis of Steric Interactions in Half-Chair Conformers

| Interaction | Conformer 1 | Conformer 2 | Stability Implication |

| Methyl Group (C2) vs. H (C6) | Pseudo-axial H at C6 interacts with the methyl group. | Pseudo-equatorial H at C6 has a smaller interaction. | Conformer 2 is favored to reduce this A(1,3) strain. |

| Bromine (C1) vs. H (C3) | Pseudo-axial H at C3 interacts with the bromine atom. | Pseudo-equatorial H at C3 has a smaller interaction. | The conformation that places the allylic hydrogens in pseudo-equatorial positions is generally more stable. |

Due to these interactions, the equilibrium will favor the conformer where the C3 and C6 methylene groups are puckered in a way that directs their pseudo-axial hydrogens away from the C1 and C2 substituents.

Synthesis and Spectroscopic Validation

A reliable method for the synthesis of 1-Bromo-2-methylcyclohex-1-ene is through the allylic bromination of 1-methylcyclohexene. This reaction typically employs N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light.[4]

It is important to note that this reaction proceeds via a resonance-stabilized allylic radical intermediate.[4] This can lead to the formation of regioisomeric products, which may require purification.

Caption: Synthesis of 1-Bromo-2-methylcyclohex-1-ene.

Experimental Protocols for Structural Elucidation

The proposed structure and conformation can be validated through standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts of the vinylic proton and the allylic protons provide key information. Coupling constants (J-values) between adjacent protons can be used with the Karplus equation to estimate dihedral angles, thus confirming the half-chair conformation.

-

¹³C NMR: The chemical shifts for the sp² carbons (C1 and C2) will be in the characteristic downfield region for alkenes (~120-140 ppm), while the sp³ carbons will appear upfield.

-

-

Infrared (IR) Spectroscopy: The presence of a C=C stretching vibration around 1640-1680 cm⁻¹ would confirm the alkene functional group. A C-Br stretching frequency would also be observable in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of nearly equal intensity).[1]

Conclusion

The molecular architecture of 1-Bromo-2-methylcyclohex-1-ene is dictated by the interplay between the rigid geometry of its endocyclic double bond and the steric demands of its substituents. The molecule adopts a half-chair conformation, and its conformational equilibrium is primarily governed by the minimization of allylic strain between the substituents on the double bond and the adjacent allylic protons. A comprehensive understanding of these structural nuances, validated by spectroscopic data, is essential for leveraging this compound in advanced organic synthesis.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13581357, 1-Bromo-2-methylcyclohexene. Retrieved from [Link]

-

OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. In Organic Chemistry. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. In Organic Chemistry I. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 05). 3.8.3: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Suggest a reasonable strategy for the synthesis of 1-bromo-2-methylcyclohexane from... Retrieved from [Link]

-

JulietHahn.com. (n.d.). Chapter 8 Lecture. Retrieved from [Link]

-

Wikipedia. (n.d.). Allylic strain. Retrieved from [Link]

-

YouTube. (2012, May 17). (1R,2R)-1-bromo-2-methylcyclohexane E2 rxn w/ t-ButOk Ch7.WP.UG.23. Retrieved from [Link]

-

SpectraBase. (n.d.). (1R,2S)-1-bromo-2-methylcyclohexane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86053232, 1-Bromo-2-methylhex-1-ene. Retrieved from [Link]

-

Scribd. (n.d.). Allylic Strain. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Which of the following is the most stable chair conformation of trans-1-bromo-2-methylcyclohexane?. Retrieved from [Link]

-

Filo. (2025, April 20). Trans 1 bromo 2 methyl cyclohexane. Retrieved from [Link]

-

ChemEurope.com. (n.d.). Allylic strain. Retrieved from [Link]

Sources

Technical Guide: Isomeric Profiling of 1-Bromo-2-methylcyclohexane

[1]

Executive Summary

1-Bromo-2-methylcyclohexane represents a fundamental scaffold in the study of stereoelectronics and conformational analysis.[1] For researchers in drug development, this molecule serves as a critical model for understanding how steric bulk and stereochemistry dictate reaction pathways—specifically bimolecular elimination (E2) and substitution (

This guide provides a rigorous technical analysis of the cis and trans isomers of 1-bromo-2-methylcyclohexane.[1] It moves beyond basic definitions to explore the causal links between conformational free energy, NMR spectral signatures, and divergent reactivity profiles.

Stereochemical Landscape & Conformational Analysis

The reactivity of cyclohexane derivatives is governed by the Curtin-Hammett principle and the population of reactive conformers. For 1-bromo-2-methylcyclohexane, the interplay between the methyl group (A-value = 1.70 kcal/mol) and the bromine atom (A-value = 0.38 kcal/mol) drives the conformational equilibrium.

Isomer Stability and Chair Conformations[1]

-

Trans-1-bromo-2-methylcyclohexane:

-

Exists in equilibrium between a diequatorial conformer and a diaxial conformer.

-

The diequatorial form is significantly more stable (

) because it avoids 1,3-diaxial interactions for both substituents.

-

-

Cis-1-bromo-2-methylcyclohexane:

-

Exists in equilibrium between two chair forms: one with Methyl-axial/Bromo-equatorial and one with Methyl-equatorial/Bromo-axial.[1]

-

Since the methyl group has a larger steric demand (higher A-value) than bromine, the equilibrium strongly favors the Methyl-equatorial / Bromo-axial conformer.

-

Visualization of Conformational Energy[1]

The following diagram maps the stability and barrier relationships between these isomers.

Figure 1: Conformational energy landscape. The Trans-diequatorial form is the global minimum, while the Trans-diaxial form is required for E2 elimination.

Physical & Spectral Characterization[1][2][3][4][5]

Accurate differentiation of isomers is a prerequisite for mechanistic studies. While boiling points provide a rough guide, NMR spectroscopy offers definitive structural validation.

Comparative Properties Table

| Property | Cis-1-Bromo-2-methylcyclohexane | Trans-1-Bromo-2-methylcyclohexane | Mechanistic Basis |

| Boiling Point | Higher | Lower | Cis isomer has a net dipole moment (polar); Trans (diequatorial) has opposing dipoles (non-polar).[1] |

| Density | Higher | Lower | Less efficient packing in cis leads to higher polarity/density correlation in liquid phase.[1] |

| Stability | Less Stable | Most Stable | Trans-diequatorial minimizes 1,3-diaxial strain.[1] |

| Refractive Index | Higher | Lower | Correlates with density and polarizability.[1] |

NMR Spectroscopic Validation (The "Fingerprint")

The splitting pattern of the proton at C1 (

-

Trans Isomer (Diequatorial Conformer):

-

The proton at C1 is axial .

-

It has an anti-periplanar relationship (

) with the proton at C2 (also axial). -

Result: Large coupling constant,

.

-

-

Cis Isomer (Me-eq/Br-ax Conformer):

-

The proton at C1 is equatorial .

-

It has a gauche relationship (

) with the proton at C2 (axial). -

Result: Small coupling constant,

.

-

Validation Check: If your synthesized product shows a multiplet at the C1 position with a width at half-height (

) > 20 Hz, you have the trans isomer (axial proton). If< 10 Hz, you have the cis isomer (equatorial proton).

Reactivity Profile: The E2 Elimination Divergence

This system is a classic demonstration of stereoelectronic control. The E2 reaction requires an anti-periplanar arrangement of the leaving group (Bromine) and the

Reaction Mechanism Analysis

-

Cis-Isomer (Fast Reaction):

-

Conformation: The major conformer (Me-eq, Br-ax) places the bromine in the required axial position.

-

Available

-Hydrogens: There are anti-periplanar hydrogens at both C2 and C6.[1] -

Regioselectivity: Elimination of the C2 hydrogen (more substituted carbon) is favored, leading to the Zaitsev product (1-methylcyclohexene) .

-

Kinetics: Fast, as the ground state is already in the reactive conformation.

-

-

Trans-Isomer (Slow Reaction):

-

Conformation: The major conformer (Me-eq, Br-eq) has the bromine equatorial. No reaction can occur from this state.

-

Requirement: The molecule must ring-flip to the high-energy diaxial conformer (Me-ax, Br-ax) to place the bromine axial.[1]

-

Regioselectivity: In the diaxial form, the C2 position has an axial Methyl group, meaning there is no anti-periplanar hydrogen at C2 . The only available anti-hydrogen is at C6.

-

Result: Elimination yields the Hofmann product (3-methylcyclohexene) exclusively.

-

Kinetics: Slow, due to the energy penalty of accessing the reactive diaxial conformer.

-

Mechanistic Pathway Diagram

Figure 2: Divergent E2 elimination pathways. The cis isomer reacts directly to the thermodynamic product; the trans isomer requires a ring flip and yields the kinetic product.

Experimental Protocol: Stereoselective Synthesis

To obtain pure isomers for study, direct halogenation of methylcyclohexane is unsuitable due to poor selectivity.[3] The preferred method utilizes nucleophilic substitution (

Protocol: Synthesis of trans-1-Bromo-2-methylcyclohexane

Objective: Convert cis-2-methylcyclohexanol to trans-1-bromo-2-methylcyclohexane.

Reagents:

-

cis-2-Methylcyclohexanol (1.0 equiv)[1]

-

Phosphorus Tribromide (

) (0.4 equiv)[1][3] -

Saturated

solution[1]

Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and

inlet. -

Solvation: Dissolve cis-2-methylcyclohexanol in anhydrous diethyl ether (0.5 M concentration) and cool to -10°C using an ice/salt bath.

-

Addition: Add

dropwise over 30 minutes. Note: The reaction is exothermic. Maintain temperature < 0°C to prevent elimination side reactions. -

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (stain with phosphomolybdic acid) or GC-MS.[1]

-

Quench: Cool the mixture back to 0°C and carefully quench with water (dropwise).

-

Workup: Wash the organic layer with saturated

(2x) and Brine (1x). Dry over anhydrous -

Purification: Concentrate under reduced pressure. Purify via vacuum distillation.[3]

-

Target: The trans product will have a lower boiling point than any residual cis impurity.[4]

-

Self-Validating Check:

Analyze the product via

References

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on A-values and conformational analysis).

-

Master Organic Chemistry. (2025). The E2 Reaction and Cyclohexane Rings. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 11.9: The E2 Reaction and Cyclohexane Conformation. Retrieved from [Link][1]

-

PubChem. (2025). cis-1-Bromo-2-methylcyclohexane Compound Summary. Retrieved from [Link][1]

Synthesis of 1-Bromo-2-methylcyclohex-1-ene: A Comprehensive Technical Guide

Executive Summary & Strategic Significance

1-Bromo-2-methylcyclohex-1-ene is a highly valuable cyclic vinyl halide building block in organic synthesis. It is predominantly utilized as an electrophilic coupling partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Negishi couplings) for the synthesis of complex pharmaceuticals, agrochemicals, and natural products.

Synthesizing this specific tetrasubstituted-like vinyl bromide presents unique regiochemical challenges. Traditional methods often yield inseparable mixtures of regioisomers (such as 1-bromo-6-methylcyclohex-1-ene). As a Senior Application Scientist, I have structured this guide to dissect the chemical causality behind three primary synthetic pathways, providing drug development professionals with self-validating protocols to ensure high regioselectivity and yield.

Mechanistic Pathways and Chemical Causality

Pathway A: Ruthenium-Catalyzed Halogenation of Alkenyl Triflates

The most modern and regioselective approach involves the transition-metal-catalyzed halide exchange of alkenyl triflates, pioneered by Shirakawa, Imazaki, and Hayashi .

Causality: Starting from 2-methylcyclohexanone, regioselective enolization and trapping with a triflating agent yields 2-methylcyclohex-1-enyl triflate. The addition of a low-valent Ru(II) catalyst (generated in situ from Ru(acac)₃) facilitates the oxidative addition of the C–O bond to the metal center, forming a stable 1-ruthenacyclopropene intermediate. Because this pathway avoids free carbocations or radical intermediates, the double bond cannot migrate. Subsequent halide exchange with LiBr and reductive elimination yields 1-bromo-2-methylcyclohex-1-ene with >98% regiochemical fidelity .

Ruthenium-catalyzed halide exchange cycle for alkenyl triflates.

Pathway B: Classical Bromination and Stereospecific E2 Elimination

The classical route relies on the bromination of 1-methylcyclohexene followed by dehydrobromination .

Causality: Electrophilic addition of Br₂ to 1-methylcyclohexene proceeds via a cyclic bromonium ion, ensuring strict anti-addition to form 1,2-dibromo-1-methylcyclohexane . For a successful E2 elimination, the leaving group (Br) and the abstracted proton must be anti-periplanar. In the cyclohexane chair conformation, this requires both atoms to be in axial positions. The axial proton on C2 and the axial bromine on C1 are perfectly aligned. When treated with a strong, sterically unhindered base like sodium ethoxide (NaOEt), the base selectively abstracts the C2 proton, collapsing the electrons to form the double bond between C1 and C2, thereby ejecting the C1 bromide .

Pathway C: Direct Ketone Halogenation via Phosphorus(V) Intermediates

Causality: Reacting 2-methylcyclohexanone with triphenyl phosphite and bromine generates a reactive phosphorus(V) intermediate. This species reacts directly with the enol tautomer of the ketone. However, because enolization under these conditions is not perfectly regioselective, this method typically yields a 62:38 mixture of 1-bromo-2-methylcyclohex-1-ene and 1-bromo-6-methylcyclohex-1-ene .

Quantitative Method Comparison

To aid in synthetic route selection, the following table summarizes the key metrics of each pathway based on literature precedents.

| Synthetic Pathway | Starting Material | Key Reagents | Regioselectivity | Typical Yield | Scalability |

| Ruthenium Catalysis | 2-Methylcyclohex-1-enyl triflate | Ru(acac)₃, EtMgBr, LiBr | >98% (Excellent) | 95-98% | Moderate (Requires Schlenk line) |

| Classical E2 Elimination | 1-Methylcyclohexene | Br₂, NaOEt / EtOH | ~80% (Good) | 65-75% | High (Easily scaled to multi-gram) |

| Direct Ketone Halogenation | 2-Methylcyclohexanone | P(OPh)₃, Br₂, Et₃N | 62:38 (Poor) | ~60% | High (One-pot procedure) |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in analytical validation steps to confirm causality and reaction progress.

Protocol 1: Ruthenium-Catalyzed Synthesis (High Fidelity)

Adapted from Shirakawa et al.

-

Preparation: In an oven-dried Schlenk flask under nitrogen, dissolve 1.0 equivalent of 2-methylcyclohex-1-enyl triflate in dry THF.

-

Catalyst Generation: Add Ru(acac)₃ (3 mol%) and LiBr (1.2 equivalents). Cool the mixture to 0 °C, then dropwise add EtMgBr (12 mol%) to generate the active low-valent Ru(II) species in situ.

-

Reaction: Allow the mixture to warm to 20 °C and stir for 2 hours.

-

Self-Validation Check (TLC/GC-MS): Monitor the reaction by TLC (hexane/ethyl acetate). The disappearance of the triflate spot confirms the completion of the oxidative addition phase. GC-MS should show a product mass of m/z 174/176 (1:1 ratio, indicative of the bromine isotopes).

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with hexane (3x), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify via silica gel column chromatography (100% hexane) to yield the pure colorless oil.

Protocol 2: Classical Bromination & E2 Elimination (Scalable)

-

Bromination: Dissolve 1-methylcyclohexene (1.0 eq) in CCl₄ or dichloromethane at 0 °C. Add Br₂ (1.05 eq) dropwise.

-

Self-Validation: The rapid decolorization of the reddish-brown Br₂ solution acts as a visual indicator of successful anti-addition. Stop addition when a faint red tint persists.

-

-

Solvent Swap: Remove the halogenated solvent under reduced pressure to isolate crude 1,2-dibromo-1-methylcyclohexane.

-

Elimination: Dissolve the dibromide in absolute ethanol. Add a freshly prepared solution of sodium ethoxide (1.5 eq). Reflux the mixture for 3 hours.

-

Self-Validation: The precipitation of white NaBr salts during reflux provides visual confirmation that the E2 elimination is actively occurring.

-

-

Workup & Distillation: Cool to room temperature, filter off the NaBr salts, and concentrate the filtrate. Perform fractional vacuum distillation to separate the desired product from minor isomers.

Step-by-step workflow of the classical bromination and E2 elimination synthesis.

Analytical Grounding: The ¹H NMR Insight

The ultimate test of trustworthiness in this synthesis is distinguishing the desired 1-bromo-2-methylcyclohex-1-ene from the undesired 1-bromo-6-methylcyclohex-1-ene isomer.

Because the double bond in the desired product is located between C1 (bearing the bromine) and C2 (bearing the methyl group), there are no vinylic protons on the ring. Consequently, the ¹H NMR spectrum (500 MHz, CDCl₃) will show aliphatic multiplets between 1.60–2.50 ppm, but will be completely devoid of peaks in the 5.0–6.5 ppm range .

Conversely, the undesired 1-bromo-6-methylcyclohex-1-ene isomer contains a proton on C2. If this impurity is present, it will clearly manifest as a distinct triplet of doublets (td) at ~6.03 ppm . This binary analytical marker makes the validation of your synthetic regioselectivity absolute and foolproof.

References

-

Shirakawa, E., Imazaki, Y., & Hayashi, T. (2009). "Ruthenium-catalyzed transformation of alkenyl triflates to alkenyl halides." Chemical Communications, (34), 5088-5090. Royal Society of Chemistry. URL:[Link]

-

"Supporting Information for Ruthenium-Catalyzed Transformation of Alkenyl Triflates to Alkenyl Halides." Royal Society of Chemistry. URL:[Link]

-

Woźnicki, P. (2023). "A combination of C-P cross-coupling..." Ph.D. Thesis, Uniwersytet Marii Curie-Skłodowskiej w Lublinie. URL: [Link]

-

"What is the major elimination product when 1-bromo-1,2-dimethylcyclohexane is treated with sodium hydroxide?" Study.com. URL:[Link]

-

"Bromination of 1-methylcyclohexene." Chegg.com. URL: [Link]

Methodological & Application

1-Bromo-2-methylcyclohex-1-ene Suzuki coupling protocol

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-Bromo-2-methylcyclohex-1-ene

Executive Summary

The Suzuki-Miyaura cross-coupling of 1-bromo-2-methylcyclohex-1-ene represents a specific subclass of challenging reactions: the synthesis of tetrasubstituted alkenes . Unlike standard couplings, this substrate features a sterically demanding ortho-methyl group directly adjacent to the reaction center. Standard protocols utilizing triphenylphosphine-based catalysts (e.g., Pd(PPh₃)₄) often result in stalled conversion or hydrodehalogenation due to the inability of the catalyst to undergo oxidative addition or, more commonly, reductive elimination in a crowded coordination sphere.

This guide details an optimized protocol using Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) , specifically SPhos , to achieve quantitative conversion. The methodology prioritizes catalytic activity, preventing beta-hydride elimination pathways (where applicable) and suppressing protodebromination.

Mechanistic Challenges & Strategy

The formation of the tetrasubstituted double bond imposes severe steric stress on the Palladium center.

-

Oxidative Addition (OA): The C(sp²)–Br bond is electron-rich and sterically shielded by the C2-methyl group, slowing the initial insertion of Pd(0).

-

Transmetallation (TM): Bulky boronic acids (e.g., ortho-substituted aryls) will face significant repulsion from the cyclohexenyl scaffold.

-

Reductive Elimination (RE): This is the rate-determining step for hindered substrates. The Pd(II) complex must adopt a specific geometry to expel the product. Monodentate, bulky, electron-rich ligands like SPhos facilitate this by expanding the bite angle and destabilizing the ground state of the Pd-complex, accelerating product release.

Visualizing the Steric Bottleneck

Figure 1: Catalytic cycle highlighting the critical energy barriers imposed by the C2-methyl group during Oxidative Addition and Reductive Elimination.

Optimization & Screening Guide

Before committing to a large-scale batch, perform a ligand screen if your specific coupling partner (boronic acid) is also hindered.

Table 1: Catalyst System Comparison for Tetrasubstituted Alkene Synthesis

| Catalyst System | Ligand Class | Suitability | Notes |

| Pd(OAc)₂ + SPhos | Dialkylbiaryl Phosphine | Recommended | Excellent for hindered substrates; air-stable ligand; high turnover. |

| Pd(OAc)₂ + RuPhos | Dialkylbiaryl Phosphine | Alternative | Use if SPhos fails; better for electron-poor aryl bromides or secondary alkyl boranes. |

| Pd-PEPPSI-IPr | NHC (Carbene) | Excellent | extremely robust; highly active for tetra-ortho-substituted couplings. |

| Pd(PPh₃)₄ | Triarylphosphine | Not Recommended | Often fails to drive reductive elimination in tetrasubstituted systems; requires high loading (5-10%). |